

Methyl 4-bromo-3-nitrobenzoate IUPAC name.

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Compound of Interest

Compound Name: **Methyl 4-bromo-3-nitrobenzoate**

Cat. No.: **B1363462**

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An In-Depth Technical Guide to **Methyl 4-bromo-3-nitrobenzoate**: Synthesis, Reactivity, and Applications

Abstract

Methyl 4-bromo-3-nitrobenzoate is a pivotal intermediate in modern organic synthesis, valued for its dual-reactive sites that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and spectroscopic profile. We delve into the mechanistic principles governing its synthesis, offering a detailed experimental protocol. Furthermore, this document explores the compound's rich chemical reactivity, focusing on the strategic transformations of its nitro and bromo functionalities. Its critical applications as a building block in the development of pharmaceuticals, agrochemicals, and advanced materials are discussed, underpinned by field-proven insights. The guide concludes with essential safety, handling, and storage information to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

Methyl 4-bromo-3-nitrobenzoate is an aromatic compound characterized by a methyl ester, a bromine atom, and a nitro group attached to a benzene ring. These functional groups dictate its chemical behavior and utility as a synthetic intermediate.[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 4-bromo-3-nitrobenzoate [3]
CAS Number	2363-16-8 [2] [3]
Molecular Formula	C ₈ H ₆ BrNO ₄ [3] [4]
Canonical SMILES	COC(=O)C1=CC(=C(C=C1)Br)--INVALID-LINK-[O-] [3]
InChIKey	BNNDHGPPQZVKMX-UHFFFAOYSA-N [3]

| Synonyms | 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	260.04 g/mol	[3] [4]
Appearance	White to off-white or light yellow crystalline powder	[2]
Melting Point	101-105 °C	[2]
Boiling Point	320.9 ± 22.0 °C at 760 mmHg	[2]
Density	~1.7 g/cm ³	[2]

| Solubility | Soluble in common organic solvents |[\[1\]](#) |

Spectroscopic Profile

The structural features of **Methyl 4-bromo-3-nitrobenzoate** can be unequivocally confirmed through standard spectroscopic techniques. While raw spectral data should be acquired for each batch, the expected profile is as follows:

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl ester protons (~3.9 ppm) will also be present.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester (around $1720\text{-}1740\text{ cm}^{-1}$), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm^{-1}), and C-Br vibrations.

Authoritative databases like PubChem provide access to experimental spectral data for reference.[\[3\]](#)

Synthesis and Mechanistic Considerations

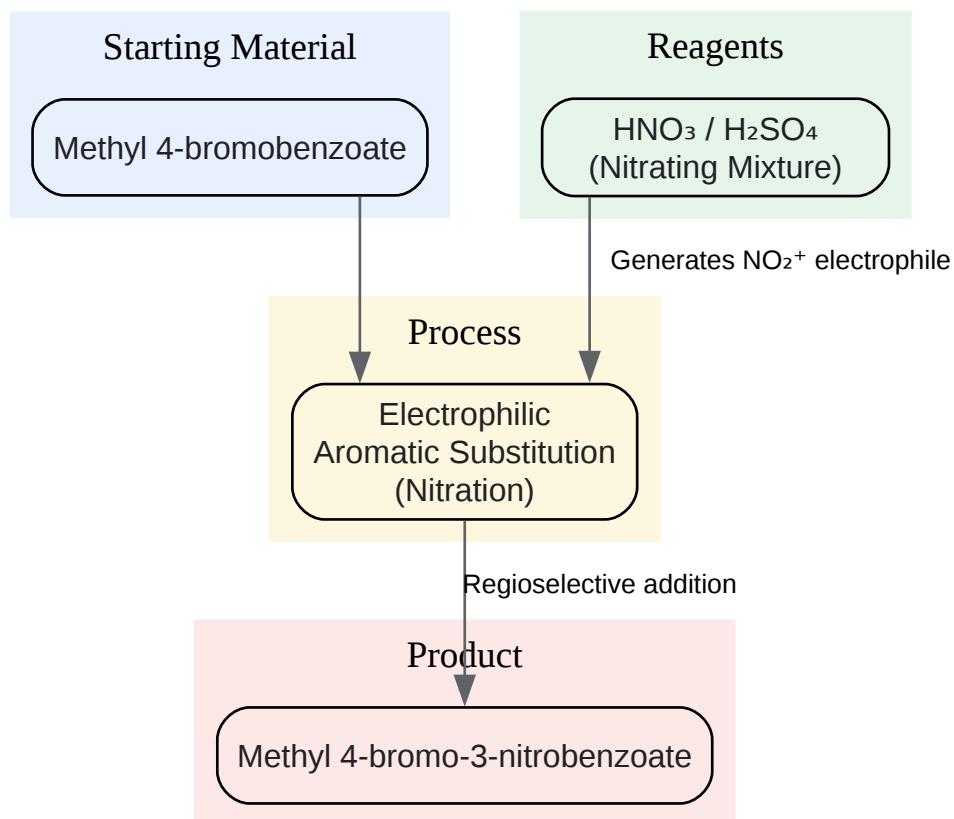
The most common and logical synthesis of **Methyl 4-bromo-3-nitrobenzoate** is achieved through the electrophilic aromatic substitution (nitration) of methyl 4-bromobenzoate.

Causality of Experimental Design

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

- -COOCH₃ (Methyl Ester): This group is moderately deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.
- -Br (Bromo): This group is deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediates at these positions.

When both groups are present, the directing effects are combined. The position meta to the ester and ortho to the bromine is the C3 position. This position is the most favorable for attack by the nitronium ion (NO_2^+) electrophile, leading to the desired product with high selectivity.



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Caption: Synthetic workflow for **Methyl 4-bromo-3-nitrobenzoate**.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

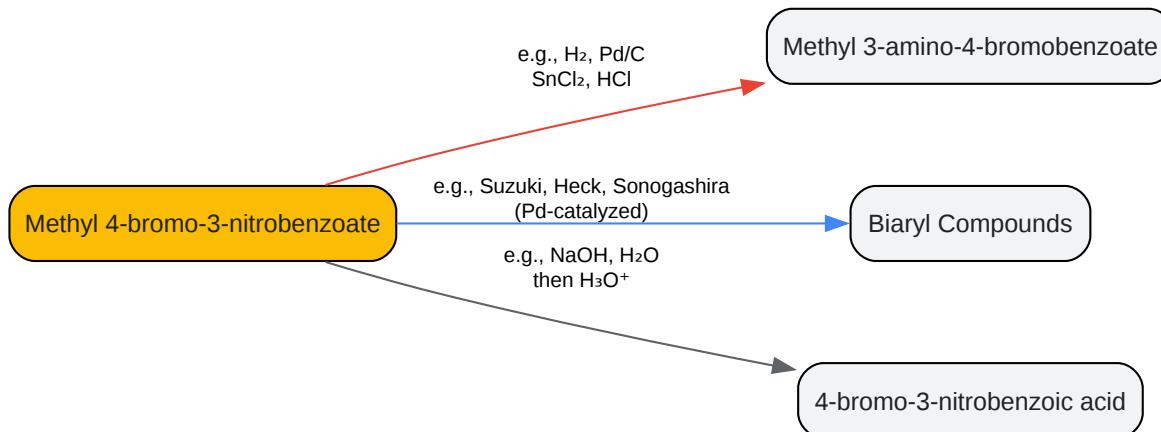
This protocol is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product purity can be confirmed by melting point analysis and spectroscopy.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath (0-5 °C), add methyl 4-bromobenzoate (1.0 eq).
- Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while stirring, ensuring the temperature remains below 10 °C.

- Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO_3 , 1.1 eq) to concentrated sulfuric acid (~1.0 eq) in a separate flask cooled in an ice bath. Add this mixture dropwise to the solution of methyl 4-bromobenzoate over 30-60 minutes. The temperature must be maintained below 10 °C to prevent over-nitration and side reactions.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).
- Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate will form.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure **Methyl 4-bromo-3-nitrobenzoate** as a crystalline solid.
- Validation: Dry the product under a vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).

Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 4-bromo-3-nitrobenzoate** stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical transformations.[\[2\]](#)



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Caption: Key reaction pathways of **Methyl 4-bromo-3-nitrobenzoate**.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine ($-\text{NH}_2$), a cornerstone transformation in the synthesis of many pharmaceuticals.^[2] This is typically achieved using methods like catalytic hydrogenation (e.g., H_2 over Palladium on carbon) or metal-acid systems (e.g., SnCl_2 in HCl). The resulting aniline derivative is a versatile precursor for forming amides, sulfonamides, and heterocyclic rings.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions.^[2] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity.

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.

- Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds.[2]

Applications in Research and Development

Methyl 4-bromo-3-nitrobenzoate is not an end-product but a high-value intermediate used to streamline synthetic pathways in several industries.[2]

- Pharmaceutical Industry: It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] Its structure is embedded within various developmental drug candidates. For example, related structures are key intermediates in the synthesis of immunomodulatory drugs.[5]
- Agrochemical Industry: The compound is used in the development of novel herbicides, pesticides, and fungicides, where the specific arrangement of substituents can be tailored to achieve desired biological activity.[2]
- Material Science: Its derivatives are explored in the creation of photoactive materials and specialty chemicals due to the electronic properties conferred by the nitro and bromo groups. [1]

Safety, Handling, and Storage

Proper handling of **Methyl 4-bromo-3-nitrobenzoate** is essential to ensure laboratory safety. The compound is classified as an irritant.[3][6][7]

Table 3: GHS Hazard Information | Category | Information | | :--- | :--- | | Pictogram |

 alt text

| | Signal Word | Warning[3] | | Hazard Statements | H315: Causes skin irritation.[3][8] H319: Causes serious eye irritation.[3][8] H335: May cause respiratory irritation.[3] | | Precautionary Statements | P261: Avoid breathing dust.[3][6] P280: Wear protective gloves/eye protection/face protection.[6][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][8] |

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]
- Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[8]
- Avoid dust formation during handling.[6][7]

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8][9]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Disposal

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

Methyl 4-bromo-3-nitrobenzoate is a strategically important molecule in synthetic chemistry. Its well-defined reactivity, governed by its distinct functional groups, provides chemists and drug development professionals with a reliable and versatile platform for constructing diverse and complex molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in advancing research and innovation in the chemical and pharmaceutical sciences.

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